molecular formula C17H21NO4 B7775731 2-[(2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[(2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B7775731
M. Wt: 303.35 g/mol
InChI Key: KHMUKAHEDPCHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

There are two main methods for preparing 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole :

    Reaction of pyrrole and propynyl ketone sodium sulfite: This method involves the synthesis of the compound through the reaction of pyrrole with propynyl ketone sodium sulfite.

    Reaction of 2-hydroxyl-4,5-dimethyl pyrrole and thiourea: This method involves the reaction of 2-hydroxyl-4,5-dimethyl pyrrole with thiourea to produce the desired compound.

Chemical Reactions Analysis

2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole undergoes various types of chemical reactions :

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole has several scientific research applications :

    Chemistry: It is used as an important intermediate in organic synthesis for the production of various functional compounds, drugs, and pesticides.

    Biology: The compound has shown certain antibacterial and insecticidal activities, making it useful in biological research.

    Industry: The compound is used in the field of organic optoelectronic materials and liquid crystal materials.

Mechanism of Action

The mechanism by which 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole exerts its effects involves its interaction with specific molecular targets and pathways . The compound’s antibacterial and insecticidal activities are likely due to its ability to interfere with essential biological processes in microorganisms and insects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole can be compared with other similar compounds, such as other pyrrolo[3,4-d]thiazole derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole lies in its specific substituents and the resulting properties, which make it valuable for various applications.

Similar compounds include:

Properties

IUPAC Name

2-[(2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-17(2)8-14(19)12(15(20)9-17)10-18-13-7-11(21-3)5-6-16(13)22-4/h5-7,10,18H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMUKAHEDPCHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNC2=C(C=CC(=C2)OC)OC)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNC2=C(C=CC(=C2)OC)OC)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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